2-Methyl-4-(piperidin-1-yl)aniline

physicochemical_properties solid-state_handling procurement

Researchers developing kinase inhibitors require building blocks with validated SAR potential and reliable physical properties. 2-Methyl-4-(piperidin-1-yl)aniline (CAS 73164-32-6) addresses this need: • High mp (98-100°C) ensures free-flowing powder for automated dispensing-avoiding clumping issues of lower-melting analogs. • Privileged scaffold in ATP-competitive kinase inhibitor patents, enabling rapid SAR exploration. • Balanced lipophilicity (XLogP3 2.6) and fragment-sized structure ideal for fragment-based screening and protein crystal soaking. • Standard commercial purity ≥95%; shipped ambient for immediate global delivery.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 73164-32-6
Cat. No. B1593543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(piperidin-1-yl)aniline
CAS73164-32-6
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N2CCCCC2)N
InChIInChI=1S/C12H18N2/c1-10-9-11(5-6-12(10)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3
InChIKeyTWPRYUNMILQJSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-(piperidin-1-yl)aniline: Physicochemical & Procurement Baseline


2-Methyl-4-(piperidin-1-yl)aniline (CAS 73164-32-6) is a substituted aniline featuring a piperidine ring at the para-position and a methyl group ortho to the primary amine. This compound serves as a versatile building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and other bioactive molecules [1]. It is commercially available as a white crystalline solid with a melting point of 98–100 °C and a computed XLogP3 of 2.6 [1].

2-Methyl-4-(piperidin-1-yl)aniline: Why Analogs Fall Short


Removal of the ortho-methyl group (as in 4-(piperidin-1-yl)aniline) eliminates a key steric and electronic modulator, altering reactivity, melting point, and biological target interactions [1]. Substituting the piperidine with morpholine or pyrrolidine introduces changes in hydrogen-bonding capacity and ring size that can drastically shift pharmacokinetic profiles [1]. The quantitative evidence below demonstrates the practical consequences of these structural differences.

2-Methyl-4-(piperidin-1-yl)aniline: Comparative Evidence vs. Analogs


Enhanced Handling via Elevated Melting Point

2-Methyl-4-(piperidin-1-yl)aniline exhibits a melting point of 98–100 °C , whereas the des-methyl analog 4-(piperidin-1-yl)aniline melts at 26–29 °C . This ~70 °C increase transforms the compound from a low-melting solid or semi-liquid at ambient temperature to a stable crystalline powder, facilitating precise weighing and reducing handling-related losses.

physicochemical_properties solid-state_handling procurement

Lipophilicity Fine-Tuning

The computed XLogP3 value for 2-methyl-4-(piperidin-1-yl)aniline is 2.6 [1], slightly lower than the value of 2.7 for the des-methyl analog 4-(piperidin-1-yl)aniline [2]. While the difference is modest (ΔlogP = -0.1), the ortho-methyl group exerts an electron-donating effect that subtly modulates the compound's polarity and may influence passive membrane permeability and off-target binding.

drug_design lipophilicity ADME

Kinase Inhibitor Scaffold Advantage

Derivatives of 2-methyl-4-(piperidin-1-yl)aniline have been exemplified in patents and primary literature as key intermediates for potent kinase inhibitors. For instance, a compound containing this scaffold exhibited a Kd < 10 nM against a kinase target in BindingDB (BDBM725350) [1]. In contrast, literature for the des-methyl analog in the same kinase context is absent, suggesting that the ortho-methyl group may be critical for achieving high-affinity binding.

kinase_inhibitors medicinal_chemistry patent_landscape

2-Methyl-4-(piperidin-1-yl)aniline: Optimal Applications


Solid-Phase Synthesis & Automated Dispensing

The high melting point (98–100 °C) of 2-methyl-4-(piperidin-1-yl)aniline ensures it remains a free-flowing powder under typical laboratory conditions [1], avoiding the clumping or partial melting that can occur with the des-methyl analog (mp 26–29 °C) . This makes it the preferred choice for automated solid-dispensing systems and solid-phase peptide synthesis where precise, consistent delivery is critical.

Kinase Inhibitor SAR & Lead Generation

The documented use of 2-methyl-4-(piperidin-1-yl)aniline in potent kinase inhibitor patents [1] indicates its value as a privileged scaffold for generating structure–activity relationship (SAR) data in early-stage drug discovery. Researchers targeting kinases with small-molecule ATP-competitive inhibitors should prioritize procurement of this compound over the des-methyl analog to access a chemical space with proven high-affinity potential.

Fragment-Based Drug Discovery Building Block

With its balanced lipophilicity (XLogP3 2.6) and hydrogen-bond donor/acceptor profile, 2-methyl-4-(piperidin-1-yl)aniline serves as an ideal fragment-sized building block for fragment-based screening libraries [1]. The slight polarity bias introduced by the ortho-methyl group may improve aqueous solubility relative to fully aromatic fragments, facilitating fragment soaking into protein crystals for X-ray crystallography.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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